2,2,2-Trichloroethyl piperazine-1-carboxylate
Overview
Description
2,2,2-Trichloroethyl piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. This compound is particularly notable for its use as a protecting group in organic synthesis, where it helps to temporarily mask reactive functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl piperazine-1-carboxylate typically involves the reaction of piperazine with 2,2,2-trichloroethyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, at ambient temperature. The general reaction scheme is as follows:
Piperazine+2,2,2-Trichloroethyl chloroformate→2,2,2-Trichloroethyl piperazine-1-carboxylate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other functional groups.
Hydrolysis: The compound can be hydrolyzed to yield piperazine and 2,2,2-trichloroethanol.
Deprotection: The trichloroethyl group can be removed under specific conditions to regenerate the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Deprotection: Zinc in the presence of acetic acid is commonly used for deprotection.
Major Products Formed
Substitution Reactions: Various substituted piperazine derivatives.
Hydrolysis: Piperazine and 2,2,2-trichloroethanol.
Deprotection: Free amine and 2,2,2-trichloroethanol.
Scientific Research Applications
2,2,2-Trichloroethyl piperazine-1-carboxylate is used in several scientific research applications:
Organic Synthesis: As a protecting group for amines, it helps in multi-step synthesis processes.
Pharmaceuticals: Piperazine derivatives are key components in many drugs, including antihistamines, antipsychotics, and anthelmintics.
Biological Studies: Used in the synthesis of biologically active molecules for research purposes.
Industrial Chemistry: Employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl piperazine-1-carboxylate primarily involves its role as a protecting group. It temporarily masks reactive amine groups, preventing them from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups. The trichloroethyl group can be removed under mild conditions, regenerating the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis for introducing the trichloroethyl group.
2,2,2-Trichloroethanol: A related compound that can be formed through hydrolysis.
Piperazine derivatives: A broad class of compounds with various applications in pharmaceuticals and organic synthesis.
Uniqueness
2,2,2-Trichloroethyl piperazine-1-carboxylate is unique due to its dual functionality as a piperazine derivative and a trichloroethyl-protected amine. This combination makes it particularly useful in complex organic synthesis processes where selective protection and deprotection of amine groups are required.
Properties
IUPAC Name |
2,2,2-trichloroethyl piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl3N2O2/c8-7(9,10)5-14-6(13)12-3-1-11-2-4-12/h11H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJOGQPWQLJMEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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